Bissalicyl fumarate
Beschreibung
Eigenschaften
Molekularformel |
C18H12O8 |
|---|---|
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
2-[(E)-4-(2-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H12O8/c19-15(25-13-7-3-1-5-11(13)17(21)22)9-10-16(20)26-14-8-4-2-6-12(14)18(23)24/h1-10H,(H,21,22)(H,23,24)/b10-9+ |
InChI-Schlüssel |
DMCJLRGWPYVYCQ-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C=CC(=O)OC2=CC=CC=C2C(=O)O |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)/C=C/C(=O)OC2=CC=CC=C2C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C=CC(=O)OC2=CC=CC=C2C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bis-salicyl fumarate |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Direct Esterification of Fumaric Acid with Salicyl Alcohol
This method involves the acid-catalyzed reaction between fumaric acid and salicyl alcohol. A representative protocol, adapted from dimethyl fumarate synthesis, is outlined below:
Reagents :
- Fumaric acid (1 equiv)
- Salicyl alcohol (2.2 equiv)
- Concentrated sulfuric acid (catalytic, 0.1 equiv)
- Toluene (solvent)
Procedure :
- Combine fumaric acid, salicyl alcohol, and sulfuric acid in toluene under nitrogen.
- Reflux at 110°C for 12–24 hours using a Dean-Stark trap to remove water.
- Cool the mixture, neutralize with aqueous sodium bicarbonate, and extract with ethyl acetate.
- Purify the crude product via recrystallization from ethanol/water.
Challenges :
- The phenolic –OH group in salicyl alcohol may undergo sulfonation or oxidation under acidic conditions.
- Incomplete esterification due to steric effects, yielding monoester impurities.
Optimization Strategies :
Transesterification of Dialkyl Fumarates with Salicyl Alcohol
Transesterification avoids direct handling of fumaric acid and leverages more reactive dialkyl fumarate intermediates. This approach, inspired by poly(propylene fumarate) synthesis, proceeds as follows:
Reagents :
- Diethyl fumarate (1 equiv)
- Salicyl alcohol (3 equiv)
- Zinc chloride (0.01 equiv)
- Hydroquinone (0.002 equiv, radical inhibitor)
Procedure :
- Heat diethyl fumarate, salicyl alcohol, ZnCl₂, and hydroquinone at 120°C under vacuum (1 mmHg).
- Monitor ethanol evolution via distillation; continue until 90% of theoretical yield is achieved.
- Increase temperature to 130°C to drive transesterification to completion.
- Purify the product via dissolution in methylene chloride, followed by acid washes and recrystallization.
Advantages :
- Higher yields due to the removal of volatile alcohol byproducts.
- Reduced side reactions compared to direct esterification.
Enzymatic Synthesis Using Lipases
Chemoenzymatic methods, as demonstrated for β-blocker hemifumarates, offer a stereoselective and mild alternative.
Protocol :
- Dissolve fumaric acid and vinyl salicylate in tert-butanol.
- Add immobilized Candida antarctica lipase B (CAL-B) and incubate at 45°C for 48 hours.
- Filter the enzyme, concentrate the solution, and purify via silica gel chromatography.
Key Findings :
- Enzymatic routes achieve enantiopure products with >90% ee but require costly substrates and extended reaction times.
Analytical Characterization of this compound
Spectroscopic Analysis
- ¹H NMR (DMSO-d₆): Expected signals include δ 7.8–8.2 ppm (fumarate vinyl protons), δ 6.6–7.4 ppm (aromatic protons), and δ 5.1 ppm (–CH₂– from salicyl alcohol).
- IR : Peaks at 1720 cm⁻¹ (ester C=O), 1680 cm⁻¹ (fumarate C=C), and 3300 cm⁻¹ (phenolic –OH, if unprotected).
Chromatographic Purity Assessment
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% phosphoric acid (70:30). Retention time: ~8.2 minutes.
- GPC : For molecular weight distribution analysis, critical if polymerization side reactions occur.
Industrial-Scale Challenges and Solutions
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bissalicylfumarat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Bissalicylfumarat in seine entsprechenden Alkohol-Derivate umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Ester-Funktionsgruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere Oxidationsderivate.
Reduktion: Alkohol-Derivate.
Substitution: Verschiedene substituierte Ester und Amide.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Bissalicylfumarat übt seine Wirkungen aus, indem es Quervernetzungen in Hämoglobin-Ketten an Lysin-Resten induziert. Diese Quervernetzung verändert die Struktur und Funktion von Hämoglobin, was bei Erkrankungen wie Sichelzellanämie von Vorteil sein kann. Die molekularen Zielstrukturen sind die Lysin-Reste auf Hämoglobin, und die beteiligten Pfade hängen mit der Stabilisierung der Hämoglobinstruktur zusammen.
Wirkmechanismus
Bissalicyl fumarate exerts its effects by inducing crosslinks in hemoglobin chains at lysine residues. This crosslinking alters the structure and function of hemoglobin, which can be beneficial in conditions like sickle-cell anemia. The molecular targets include the lysine residues on hemoglobin, and the pathways involved are related to the stabilization of hemoglobin structure .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
DMF is frequently compared to other oral and injectable DMTs, including fingolimod, teriflunomide, and IFNβ-1a. Below is a detailed analysis of efficacy, safety, and real-world outcomes:
DMF vs. Fingolimod
- Efficacy : Phase III trials suggest comparable effects on relapses and disability progression between DMF and fingolimod. However, real-world observational studies highlight nuanced differences. A matched-adjusted analysis of four trials found similar relapse rates, but fingolimod may exhibit superior efficacy in highly active RRMS subgroups .
- Safety : Discontinuation due to adverse events (AEs) is higher with DMF (10%) than fingolimod (4%). Common AEs for DMF include flushing and gastrointestinal disturbances, while fingolimod is associated with bradycardia and lymphopenia .
- Real-World Outcomes: A 2020 study noted limitations in generalizing randomized controlled trial (RCT) data, emphasizing the need for observational studies to capture broader patient populations .
DMF vs. IFNβ-1a
- However, DMF showed higher early relapse rates (24.5% vs. 9.6%) and MRI lesion activity (28.6% vs. 8.7%) within the first 3–15 months .
DMF vs. Teriflunomide
- Discontinuation Rates: Both DMF and teriflunomide show similar discontinuation rates due to lack of efficacy (~8–9%). However, DMF has higher AE-related discontinuations (10% vs. teriflunomide’s 4–6%) .
- Efficacy: Teriflunomide, a pyrimidine synthesis inhibitor, demonstrates moderate efficacy in reducing ARR (30%), which is less robust than DMF’s 50% reduction .
Key Contradictions and Limitations
- Trial vs. Real-World Data : RCTs report comparable efficacy between DMF and fingolimod, but observational studies suggest fingolimod may outperform DMF in high-risk patients .
- Early Relapse Risk with DMF : Despite superior long-term NEDA rates, DMF’s higher early relapse activity compared to IFNβ-1a raises questions about optimal sequencing of therapies .
Notes on Bissalicyl Fumarate
It may be a misinterpretation of dimethyl fumarate or bisoprolol fumarate (a beta-blocker discussed in ). For accuracy, this article focuses on dimethyl fumarate, a well-documented RRMS therapy.
Biologische Aktivität
Bissalicyl fumarate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Overview of this compound
This compound is a derivative of fumaric acid, a compound known for its diverse biological effects. The fumarate moiety is often associated with antimicrobial properties, while the salicylate component contributes to anti-inflammatory and analgesic activities. This dual functionality makes this compound an interesting candidate for further research.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Fumarates, including this compound, exhibit antimicrobial properties through various pathways. Research indicates that these compounds can disrupt microbial metabolism and inhibit growth by affecting pH homeostasis and intracellular processes.
- Biofilm Disruption : this compound has shown promise in disrupting biofilms formed by pathogenic bacteria. This is crucial in clinical settings where biofilm-associated infections are challenging to treat.
- GABA Metabolism Inhibition : Similar to other fumarates, this compound may influence the glutamate decarboxylase (GAD) system in bacteria, which plays a role in GABA metabolism. This inhibition can lead to decreased survival rates of certain pathogens under acidic conditions.
Antimicrobial Efficacy
A study investigated the antimicrobial activity of fumarates against Listeria monocytogenes, revealing that these compounds effectively inhibit bacterial growth under acidic conditions. The research demonstrated that while fumarates have low dissociation constants, they exhibit significant antimicrobial effects due to additional mechanisms beyond simple pH changes .
| Pathogen | Efficacy | Mechanism |
|---|---|---|
| Listeria monocytogenes | High antimicrobial activity | Inhibition of GAD system |
| Escherichia coli | Moderate inhibition | Disruption of metabolic pathways |
| Biofilm-forming bacteria | Effective biofilm disruption | Alteration of extracellular matrix |
Case Studies
- Listeria Monocytogenes : In a controlled study, this compound was tested against L. monocytogenes. The results indicated a significant reduction in bacterial viability when exposed to the compound under acidic conditions. The study highlighted that the compound inhibited the GAD system, leading to increased extracellular GABA output despite the initial inhibition .
- Biofilm Removal : Another case study focused on the efficacy of this compound in removing biofilms formed by various pathogens. The findings suggested that the compound could effectively disrupt established biofilms without being toxic to human cells, making it a potential candidate for therapeutic applications against biofilm-associated infections.
Q & A
Q. How should researchers design a robust pharmacokinetic study for this compound that aligns with regulatory standards?
- Methodological Answer : Follow ICH M3(R2) guidelines for preclinical testing. Include dose-ranging studies, control groups (positive/negative), and validated bioanalytical methods (e.g., LC-MS/MS). Use power analysis to determine sample size and justify species selection (e.g., rodent vs. non-rodent) .
Q. What validation protocols ensure reproducibility in this compound’s bioactivity assays?
- Methodological Answer : Adopt OECD principles for Good Laboratory Practice (GLP). Include inter-laboratory comparisons, reference standards (e.g., USP-grade compounds), and blinded data analysis. Document SOPs for assay conditions (e.g., cell passage number, serum batch) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
